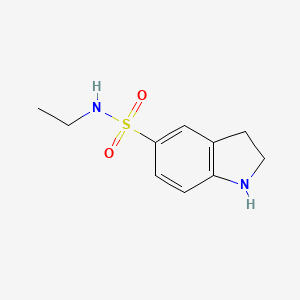

1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

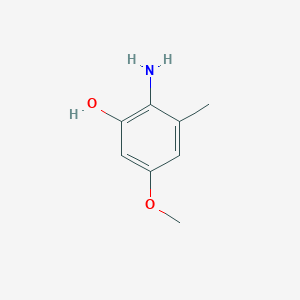

Le 1h-Indole-5-sulfonamide,n-éthyl-2,3-dihydro- est un composé organique synthétique appartenant à la famille de l'indole. Les indoles sont des composés hétérocycliques importants que l'on retrouve dans de nombreux produits naturels et médicaments. Ce composé particulier présente un groupe sulfonamide en position 5 du cycle indole, ce qui peut influencer sa réactivité chimique et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1h-Indole-5-sulfonamide,n-éthyl-2,3-dihydro- implique généralement les étapes suivantes :

Formation du noyau indole : Le noyau indole peut être synthétisé en utilisant la synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide.

Introduction du groupe sulfonamide : Le groupe sulfonamide peut être introduit en faisant réagir le dérivé indole avec un chlorure de sulfonyle en présence d'une base comme la pyridine.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser la production tout en minimisant les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions

Le 1h-Indole-5-sulfonamide,n-éthyl-2,3-dihydro- peut subir diverses réactions chimiques, notamment :

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 3, en utilisant des réactifs comme les halogènes ou les composés nitro.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes (par exemple, le brome) en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Dérivés de sulfone.

Réduction : Dérivés d'amine.

Substitution : Dérivés d'indole halogénés.

Applications De Recherche Scientifique

Le 1h-Indole-5-sulfonamide,n-éthyl-2,3-dihydro- a diverses applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l'étude des mécanismes de réaction.

Biologie : Investigué pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies en raison de sa capacité à interagir avec des cibles biologiques.

Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme par lequel le 1h-Indole-5-sulfonamide,n-éthyl-2,3-dihydro- exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut former des liaisons hydrogène avec des enzymes ou des récepteurs, modifiant ainsi leur activité. Le noyau indole peut participer à des interactions π-π avec des résidus aromatiques dans les protéines, influençant ainsi les voies de transduction du signal.

Mécanisme D'action

The mechanism by which 1h-Indole-5-sulfonamide,n-ethyl-2,3-dihydro- exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, altering their activity. The indole core can engage in π-π interactions with aromatic residues in proteins, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

1h-Indole-5-sulfonamide : Manque le groupe éthyle, ce qui peut affecter sa solubilité et sa réactivité.

1h-Indole-3-carboxamide : Présente un groupe carboxamide en position 3, ce qui conduit à des activités biologiques différentes.

Acide 1h-indole-2-carboxylique : Contient un groupe acide carboxylique, ce qui le rend plus acide et plus réactif dans différents environnements chimiques.

Unicité

Le 1h-Indole-5-sulfonamide,n-éthyl-2,3-dihydro- est unique en raison de la combinaison du groupe sulfonamide et de la substitution éthyle, ce qui peut améliorer sa solubilité, sa stabilité et son activité biologique par rapport à d'autres dérivés de l'indole.

Propriétés

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11-12H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTYVBNVPPXTSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)NCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12114596.png)

![Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12114600.png)

![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)

![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)